| Attribute | Description |
|---|---|
| Mechanism of Action | Selective, reversible pan-class I PI3K inhibitor [1] [2] |
| Primary Target | Class I PI3K isoforms (α, δ, γ, β) [2] |
| Key Biological Effect | Inhibits PI3K/AKT/mTOR signaling, promoting tumor cell apoptosis and inhibiting growth [3] |
| Chemical Formula | C25H25ClN6O4S [3] |
| Status | Investigational (clinical trials) [3] |
The potency of this compound against different PI3K isoforms was determined in cell-free assays, measured by the half-maximal inhibitory concentration (IC₅₀) [2].
| PI3K Isoform | IC₅₀ (nM) |
|---|---|
| PI3Kγ | 23 nM |
| PI3Kδ | 36 nM |
| PI3Kβ | 36 nM |
| PI3Kα | 39 nM |
Source: Selleckchem assays [2]
This compound exerts its effects by directly binding to and inhibiting the class I PI3K enzymes. Activation of the PI3K pathway is a frequent event in human tumors, promoting cell growth, survival, and resistance to treatment. By inactivating PI3K, this compound inhibits tumor growth and induces programmed cell death (apoptosis) [3].
In Vitro Evidence
In Vivo Evidence
For researchers looking to replicate or understand the key experiments validating this compound's activity, the methodologies are outlined below.
This protocol measures the direct inhibition of PI3K kinase activity by this compound [2].
This protocol assesses the anti-proliferative effects of this compound on cancer cells [2].
This protocol evaluates the antitumor efficacy of this compound in a mouse model [2].
This compound has been evaluated in multiple clinical trials for advanced solid tumors and lymphomas, establishing a recommended Phase II dose and a defined safety profile [3] [4] [1].
| Trial Focus | Key Findings | Citation |
|---|---|---|
| Phase I (Monotherapy, Tablet) | MTD not reached; RP2D: 400 mg QD (tablet). Well-tolerated, 11.1% PR rate. | [1] |
| Phase I (Combo with Paclitaxel/Carboplatin) | MTD: 200 mg QD (tablet). No enhancement of chemo efficacy observed. | [4] |
| Phase II (Endometrial Cancer) | Minimal single-agent activity (ORR 6%). 6-month PFS rate: 12%. | [5] |
Adverse Events: The most common treatment-related adverse events associated with this compound are diarrhea, fatigue, decreased appetite, and hyperglycemia [1]. When combined with paclitaxel and carboplatin, the most frequent AEs were neutropenia and thrombocytopenia [4].
For scientists incorporating this compound into their research, consider the following:
The following diagram illustrates the core signaling pathway targeted by this compound and its site of action.
This compound is a well-characterized pan-class I PI3K inhibitor with a defined mechanism and a solid body of preclinical and clinical data. While its clinical development appears to have halted, it remains a valuable tool compound for basic and translational research aimed at understanding PI3K pathway biology.
Pilaralisib is a potent, reversible, and ATP-competitive pan-Class I PI3K inhibitor [1] [2]. Its mechanism and key biochemical profiling data are summarized below.
| Target | IC50 (nM) |
|---|---|
| PI3Kγ (p110γ) | 23 nM |
| PI3Kδ (p110δ) | 36 nM |
| PI3Kα (p110α) | 39 nM |
| PI3Kβ (p110β) | 383 nM |
| DNA-PK | 4750 nM |
| Vps34 | 6974 nM |
Table: this compound shows high selectivity for Class I PI3Ks, particularly the α, δ, and γ isoforms, with much weaker activity against related kinases like DNA-PK and Vps34.
Clinical trials evaluated this compound as a single agent and in combination with other therapies. The following diagram illustrates the PI3K/AKT signaling pathway and this compound's mechanism of action.
Diagram: this compound inhibits Class I PI3K, blocking the conversion of PIP2 to PIP3 and subsequent activation of the AKT/mTOR signaling cascade that drives tumor cell processes.
The table below summarizes outcomes from key clinical trials of this compound.
| Trial Phase | Regimen | Patient Population | Key Efficacy Findings | Common Treatment-Related Adverse Events (≥25%) |
|---|
| Phase II [4] [5] | this compound monotherapy (600 mg capsule or 400 mg tablet, QD) | Advanced/Recurrent Endometrial Carcinoma (N=67) | ORR: 6.0% (4/67) PFS >6 months: 11.9% | Rash (40.3%), Diarrhea (37.3%), Fatigue (28.4%) | | Phase I [6] | this compound + Paclitaxel + Carboplatin | Advanced Solid Tumors (N=58) | ORR: 13.5% (7/52) Median PFS: 3.2 months | Neutropenia (67.2%), Thrombocytopenia (67.2%), Anemia (50.0%) | | Phase I [7] [8] | this compound + Erlotinib | Advanced Solid Tumors (N=35) | ORR: 3.7% (1/27) Stable Disease: 51.9% (14/27) | Rash (62.9%), Diarrhea (42.9%), Fatigue (40.0%) |
Table: Clinical trials demonstrated that this compound had a manageable safety profile but only minimal to modest antitumor activity across different treatment settings and cancer types. Abbreviations: ORR, Objective Response Rate; PFS, Progression-Free Survival; QD, Once Daily.
Recent research has explored this compound's potential beyond oncology. A 2025 study investigated its effect on Enterovirus 71 (EV71), a cause of hand, foot, and mouth disease [9].
The following methodologies are derived from experiments referenced in the search results.
Pilaralisib was evaluated in multiple clinical trials for solid tumors and lymphomas. The following table summarizes the key efficacy outcomes from selected studies.
| Study Description | Patient Population | Key Efficacy Findings | Reference |
|---|---|---|---|
| Phase I Monotherapy (Tablet) | Advanced Solid Tumors (N=22) | Partial Response (PR): 11.1% (2/18 pts); Stable Disease (SD): 33.3% (6/18 pts) [1] | |
| Phase I Combination Therapy | Advanced Solid Tumors (N=58) w/ Paclitaxel & Carboplatin | Partial Response (PR): 13.5% (7/52 pts); No enhanced activity over chemo alone [2] | |
| Phase II Monotherapy | Advanced/Recurrent Endometrial Carcinoma (N=67) | Overall Response Rate (ORR): 6% (4/67 pts); 6-mo PFS rate: 12% [3] |
The combination of this compound with paclitaxel and carboplatin was found to have a manageable safety profile. The most frequent adverse events were neutropenia (67.2%) and thrombocytopenia (67.2%) [2]. Common treatment-related adverse events with the monotherapy tablet included diarrhea (40.9%), fatigue (40.9%), decreased appetite (22.7%), and hyperglycemia (22.7%) [1].
To help you understand the experimental basis for evaluating this compound, here are methodologies for key assays used in both clinical and recent repurposing research.
Pharmacodynamic Assessment in Tumor Tissue: The inhibitory effect of this compound on its target pathway can be confirmed via Western Blot analysis of phosphorylated proteins in tumor biopsies. In one study, serial tumor biopsies from patients showed moderate inhibition of the PI3K pathway, with reductions in key markers [2].
Antiviral Activity Assessment (Plaque Assay): A 2025 study investigated this compound's ability to inhibit Enterovirus 71 (EV71) replication using a plaque reduction assay [4].
This compound is a highly selective, reversible inhibitor of all class I PI3K isoforms (PI3Kα, β, δ, and γ) [3] [5]. It targets the PI3K/AKT signaling pathway, which is hyperactivated in many cancers and plays a critical role in cell growth, survival, and metabolism [6] [7] [8].
The diagram below illustrates the PI3K/AKT/mTOR pathway and the mechanism of this compound.
This compound binds to and inhibits Class I PI3K enzymes, preventing the production of PIP3. This inhibits the downstream activation of AKT and mTORC1, disrupting signals for cell survival and proliferation [6] [9] [8]. The tumor suppressor PTEN acts as a natural antagonist to this pathway by dephosphorylating PIP3 back to PIP2 [6].
While the clinical development of this compound in oncology has been largely discontinued, recent research points to a promising new direction.
The table below summarizes the core technical characteristics of this compound.
| Attribute | Description |
|---|---|
| Generic Name | This compound [1] |
| Code Names | XL147, SAR245408 [1] |
| Modality | Orally available small molecule [1] |
| Molecular Formula | C₂₅H₂₅ClN₆O₄S [1] |
| Mechanism of Action | Selective inhibitor of Class I Phosphoinositide 3-Kinase (PI3K) [1] |
| Primary Targets | PI3K isoforms alpha, beta, delta, and VPS34 (a class III PI3K) [2] [3] |
| Therapeutic Status | Investigational; studied in clinical trials for various cancers (e.g., glioblastoma, breast cancer, solid tumors) [1] |
This compound inhibits the PI3K/AKT signaling pathway, a crucial regulator of cell survival, proliferation, and metabolism. This pathway is frequently exploited by viruses and is dysregulated in many cancers [4] [5] [6]. The following diagram illustrates the signaling pathway and this compound's primary site of action.
Recent research has explored repurposing this compound as an antiviral agent. The table below summarizes key quantitative findings from a 2025 study on its effect against Enterovirus 71 (EV71) [4] [2] [3].
| Experimental Model | Key Finding | Quantitative Result |
|---|---|---|
| In Vivo (Mouse Model) | Reduction in EV71-induced mortality | 50-80% [4] [3] |
| In Vitro (Cell Culture) | Half-maximal cytotoxic concentration (CC₅₀) - measure of cellular safety | 14,828 nM [2] [3] |
| In Vitro (Plaque Assay) | Concentrations tested for inhibition | 0.006 µM to 20 µM (serial dilutions) [2] [3] |
This study demonstrates that inhibiting the host PI3K/AKT pathway with this compound can effectively suppress viral replication, suggesting a potential host-directed therapy strategy [4]. However, the relatively low CC₅₀ indicates a suboptimal cellular safety profile, which is a known challenge for this drug class [2] [3].
The following methodology details how the antiviral activity of this compound was evaluated in cell culture, based on the 2025 study [2] [3]. The workflow is also presented in the diagram below.
Materials and Methods [2] [3]:
This compound belongs to the pan-PI3K inhibitor class. The field is rapidly evolving to address limitations of first-generation drugs, primarily focusing on improving safety and specificity [7] [5] [6].
This compound (XL147) is a well-characterized pan-PI3K inhibitor with a demonstrated role in blocking the oncogenic PI3K/AKT pathway. Emerging evidence also highlights its potential as a host-directed antiviral agent. However, its therapeutic application is constrained by a challenging cellular safety profile, a common hurdle with first-generation inhibitors. The future of targeting this pathway lies in the next generation of more selective, better-tolerated inhibitors and intelligent combination therapy strategies [7] [6].
| Trial Focus & Formulation | Key Dosage Findings | Most Common Treatment-Related Adverse Events (Any Grade) | Preliminary Efficacy (Evaluable Patients) |
|---|---|---|---|
| Monotherapy in Solid Tumors (Tablet) [1] [2] [3] | RP2D: 400 mg QD (based on PK). MTD not reached [1]. | Diarrhea (40.9%), Fatigue (40.9%), Decreased appetite (22.7%), Hyperglycemia (22.7%) [1] | PR: 11.1% (2/18 pts); SD: 33.3% (6/18 pts) [1] |
| Monotherapy in Solid Tumors (Capsule) [4] | MTD: 600 mg QD [4] | Information on specific frequency not detailed in results; on-target effects like hyperglycemia and rash were noted [4]. | 1 PR observed in a patient with non-small cell lung cancer (NSCLC) [4] |
| Combination with Paclitaxel & Carboplatin [5] | MTD of Pilaralisib (tablet): 200 mg QD with chemo [5] | Neutropenia (67.2%), Thrombocytopenia (67.2%) [5] (Note: AEs are from combination regimen) | PR: 13.5% (7/52 pts); SD: 48.1% (25/52 pts) [5] |
| Monotherapy in CLL/Lymphoma (Capsule) [6] | Dose: 600 mg QD (from solid tumor MTD) [6] | Diarrhea (92.0%), Pyrexia (52.0%), Fatigue (44.0%) [6] | CLL: PR in 50.0% (5/10 pts); Lymphoma: PR in 20.0% (3/15 pts) [6] |
Abbreviations: CLL: Chronic Lymphocytic Leukemia; MTD: Maximum Tolerated Dose; PR: Partial Response; RP2D: Recommended Phase II Dose; QD: Once Daily; SD: Stable Disease; pts: patients.
The following details outline the core methodologies used in these early-phase trials.
The diagram below illustrates the signaling pathway targeted by this compound.
Despite the acceptable safety and hints of efficacy in early trials, the clinical development of this compound for all cancer indications, including solid tumors and lymphoma, has been discontinued [7]. Later-phase studies found that the drug did not enhance the efficacy of standard chemotherapy and showed only modest activity as a single agent [5] [4].
While comprehensive ADME data is lacking, the table below summarizes the key quantitative and qualitative information found in the search results.
| Parameter | Available Data / Findings | Source / Context |
|---|---|---|
| Recommended Phase II Dose | 400 mg once daily (tablet formulation) | Phase I trial in advanced solid tumors [1] |
| Pharmacokinetic (PK) Profile | Plasma exposure not dose-proportional. Tablet formulation provided higher exposure than capsule. | Phase I trial [1] |
| Absorption & Administration | Orally available [2]. Tablet formulation tested for improved dosing [1]. | Drug database & clinical trial |
| Distribution | No specific data on volume of distribution or protein binding was found. | Information Missing |
| Metabolism | No specific data on metabolic pathways or enzymes was found. | Information Missing |
| Excretion / Half-life | No data on route of elimination or half-life was found. | Information Missing |
| Molecular Weight | 541.02 g/mol | Chemical identification data [2] |
| Chemical Formula | C₂₅H₂₅ClN₆O₄S | Chemical identification data [2] |
| Mechanism of Action | Selective inhibitor of phosphoinositide-3-kinase (PI3K); targets PI3Kα, β, δ, and VPS34 [2] [3]. | Preclinical and investigational studies |
Although a validated method for Pilaralisib itself was not found, a recent, detailed UPLC-MS/MS method for Parsaclisib (a related PI3K inhibitor) is available [4]. This protocol can serve as an excellent technical reference and potential starting point for developing an assay for this compound.
The workflow of this analytical method is outlined below:
Experimental workflow for PI3K inhibitor analysis via UPLC-MS/MS.
Here are the detailed methodologies for key experiments cited in the protocol [4]:
This compound is a pan-class I PI3K inhibitor, meaning it targets multiple isoforms (PI3Kα, PI3Kβ, PI3Kδ) of this enzyme family [5] [1]. The pathway it inhibits is crucial for understanding its therapeutic action and the challenges in its development.
To address the known challenges with PI3K inhibitors, several innovative strategies are being explored in the field [6] [8]:
Pilaralisib is an oral, pan-class I phosphoinositide 3-kinase (PI3K) inhibitor that has been investigated in phase I clinical trials for patients with advanced solid tumors [1] [2] [3]. The primary goals of these studies were to determine the safety profile, identify the maximum tolerated dose (MTD) and recommended phase II dose (RP2D), and characterize the pharmacokinetics (PK) of different this compound formulations.
Initial phase I monotherapy trials established the MTD of the capsule formulation (polymorph A) at 600 mg once daily (QD) [2] [3]. Subsequent development introduced a tablet formulation to improve physicochemical properties and patient convenience. A dedicated phase I trial of the tablet-A formulation demonstrated a favorable safety profile and, based on PK data showing higher exposure, established its RP2D as 400 mg QD [2]. A more thermodynamically stable tablet-E (polymorph E) was also developed, with a phase I study determining its RP2D to be 600 mg QD; drug exposure with this formulation was similar to the 400 mg tablet-A and 600 mg capsule-A formulations [4].
The following table summarizes the key findings from these core monotherapy dose-escalation studies:
| Formulation | Study Focus | Recommended Dose (RP2D/MTD) | Key Efficacy Findings (ORR) | Most Common Treatment-Related AEs (Any Grade) |
|---|---|---|---|---|
| Capsule [3] | Monotherapy in advanced solid tumors | 600 mg QD | 1 Partial Response (PR) in a patient with NSCLC [3] | (Information not detailed in provided results) |
| Tablet-A [2] | Monotherapy in advanced solid tumors | 400 mg QD (based on PK) | 2 PRs in 18 evaluable patients (11.1%) [2] | Diarrhea (40.9%), Fatigue (40.9%), Decreased appetite (22.7%), Hyperglycemia (22.7%) [2] |
| Tablet-E (Polymorph E) [4] | Monotherapy in solid tumors or lymphoma | 600 mg QD | 5 patients (28%) with Stable Disease (SD) as best response [4] | Decreased appetite (22%), Dry skin (22%), Nausea (22%), Vomiting (22%) [4] |
The following diagram illustrates the strategic pathway and key decision points in the clinical development and dose escalation of this compound:
This compound has also been evaluated in combination with standard chemotherapies and targeted agents. A phase I study combining this compound (both capsule and tablet formulations) with paclitaxel and carboplatin determined the MTD for the tablet to be 200 mg QD [1] [5]. This combination showed a favorable safety profile, but did not enhance the antitumor activity of the chemotherapy backbone [1]. In a phase I/II study in HER2-positive metastatic breast cancer, the MTD of this compound was 400 mg QD when combined with trastuzumab, or with trastuzumab plus paclitaxel [6].
The safety profile of this compound is consistent with the on-target toxicities of PI3K inhibition. The most frequent adverse events across studies are summarized below:
| Trial / Combination | Most Frequent treatment-Related AEs (Any Grade) | Most Frequent Grade ≥3 AEs | Common Dose-Limiting Toxicities (DLTs) |
|---|---|---|---|
| With Paclitaxel & Carboplatin [1] | Neutropenia (67.2%), Thrombocytopenia (67.2%) | Neutropenia, Thrombocytopenia | Rash [1] |
| Monotherapy (Tablet-A) [2] | Diarrhea (40.9%), Fatigue (40.9%) | (Not specified in provided results) | No DLTs reported [2] |
| With Trastuzumab ± Paclitaxel [6] | Diarrhea, Fatigue, Rash | Diarrhea, Peripheral Neuropathy, Neutropenia (in paclitaxel arm) | Rash, Neutropenia [6] |
This protocol outlines the design for a phase I, open-label, dose-escalation study of this compound tablets in patients with advanced solid tumors, based on the methodology from the provided research [2].
The workflow for the dose-escalation cohort and key assessments is outlined below:
For researchers designing clinical trials with PI3K inhibitors, the this compound development program offers several critical insights:
The combination of pilaralisib and letrozole targets two key pathways in hormone-receptor-positive (HR+) breast cancer:
Hyperactivation of the PI3K pathway is a recognized mechanism of resistance to endocrine therapy. Preclinical models suggest that combining a PI3K inhibitor with endocrine therapy can overcome this resistance and delay its onset [5].
A phase I/II dose-escalation study (NCT number not provided in search results) evaluated the efficacy of this compound or another PI3K inhibitor, voxtalisib, in combination with letrozole in patients with HR+, HER2-negative metastatic breast cancer that was refractory to a non-steroidal aromatase inhibitor [6].
The key efficacy outcomes from this trial are summarized in the table below.
Table 1: Key Efficacy Outcomes from the Phase I/II Study of this compound + Letrozole
| Outcome Measure | This compound + Letrozole Arm | Voxtalisib + Letrozole Arm |
|---|---|---|
| 6-Month Progression-Free Survival (PFS) Rate | 17% | 8% |
| Overall Response Rate (ORR) | One partial response observed in the this compound arm [6]. | Not specified |
| Conclusion | The combination was associated with limited efficacy in this endocrine therapy-resistant population [6]. |
The phase I portion of the study established the Maximum Tolerated Dose (MTD) for the combination as This compound tablets 400 mg once daily with letrozole tablets 2.5 mg once daily [6].
The combination was associated with an acceptable safety profile, with the most frequent treatment-related grade 3 or higher adverse events detailed in the table below.
Table 2: Common Grade ≥3 Treatment-Related Adverse Events (≥5% in either arm)
| Adverse Event | This compound + Letrozole (n=21 in Phase I) | Voxtalisib + Letrozole |
|---|---|---|
| Increased Aspartate Aminotransferase (AST) | 5% | - |
| Rash | 5% | - |
| Increased Alanine Aminotransferase (ALT) | - | 11% |
| Rash | - | 9% |
No pharmacokinetic interaction was found between this compound and letrozole. This compound showed a greater pharmacodynamic impact on glucose homeostasis compared to voxtalisib [6].
The following methodology is adapted from the cited phase I/II clinical trial [6].
The following diagrams illustrate the mechanistic rationale and clinical trial workflow for the combination therapy.
The limited efficacy observed with this compound plus letrozole highlights the challenge of overcoming endocrine resistance with broad-spectrum PI3K inhibition. Subsequent research has shifted towards more selective agents.
Introduction Enterovirus 71 (EV71) is a major pathogen responsible for hand, foot, and mouth disease (HFMD), particularly in children, and can lead to severe neurological complications [1]. The PI3K/Akt signaling pathway is a crucial cellular pathway that viruses often exploit to facilitate their own replication [1] [2]. This application note summarizes a study demonstrating that Pilaralisib (XL147), a pan-class I PI3K inhibitor, suppresses EV71 replication by targeting this host pathway, presenting a potential antiviral strategy [1].
The table below summarizes the key quantitative data from the study on this compound's effect on EV71.
| Parameter | Result / Value | Context / Details |
|---|---|---|
| Antiviral Efficacy (In Vivo) | 50-80% reduction in mortality | Observed in EV71-infected mouse models treated with this compound [1] [3]. |
| Cytotoxicity (CC₅₀) | 14,828 nM | The concentration that caused cytotoxicity in 50% of cells, indicating a suboptimal cellular safety profile [1] [2]. |
| In Vitro Treatment | 0.006 µM to 20 µM | Serial five-fold dilutions of this compound used for treatment in plaque assays [1] [2]. |
| Virus Infection (MOI) | 0.1 | Multiplicity of Infection (MOI) used for in vitro infection of RD cells [1] [2]. |
This protocol is used to quantify infectious virus particles and assess the inhibitory effect of this compound on EV71 replication in vitro [1] [2].
1. Cell Seeding
2. Virus Infection and Drug Treatment
3. Virus Harvest and Titration
4. Plaque Visualization and Counting
This protocol is used to confirm the inhibition of the PI3K/Akt pathway by analyzing the phosphorylation status of AKT and the expression of viral protein VP1 [1] [2].
1. Protein Extraction and Denaturation
2. Gel Electrophoresis and Transfer
3. Antibody Incubation and Detection
The experimental workflow for these protocols is summarized in the diagram below.
The diagram below illustrates the proposed mechanism by which this compound inhibits EV71 replication.
This compound represents a compelling proof-of-concept that targeting the host PI3K/AKT pathway can effectively suppress EV71 replication. The provided protocols can be utilized to screen and evaluate next-generation PI3K inhibitors. Future work should focus on optimizing the therapeutic window by finding inhibitors that achieve potent antiviral activity at concentrations well below the cytotoxic threshold.
| Study Area | Model / Population | Dosing & Formulation | Key Efficacy Findings | Safety & Tolerability Findings |
|---|---|---|---|---|
| Antiviral Research [1] [2] | EV71-infected mice (preclinical) | Not specified (animal model) | • Reduced EV71-induced mortality by 50-80% in animal models [2]. | • Low cellular safety profile in vitro (CC50 = 14,828 nM) [1] [2]. |
| Oncology Clinical Trials [3] [4] [5] | Patients with advanced solid tumors | • Capsules: 100-600 mg QD • Tablets: 200-400 mg QD [3] [4] [5] | • Phase II in endometrial cancer: Objective Response Rate (ORR) of 6% (2 CRs, 2 PRs) [5]. • Phase I (tablet): ORR of 11.1% (2 PRs in 18 patients) [4]. | • Most common AEs (tablet): Diarrhea (40.9%), fatigue (40.9%), decreased appetite (22.7%), hyperglycemia (22.7%) [4]. • Most common AEs (combo with chemo): Neutropenia (67.2%), thrombocytopenia (67.2%) [3]. |
The following protocols are adapted from methodologies used in recent research to evaluate the antiviral effects of this compound against Enterovirus 71 (EV71) [1] [2].
This protocol measures the reduction in infectious virus particles produced in the presence of this compound.
This protocol confirms the inhibition of the PI3K/AKT pathway by assessing the phosphorylation status of its key component, AKT.
The experimental workflow for these protocols can be visualized as follows:
For investigators considering clinical applications, key design elements from phase I trials are summarized below.
The PI3K/AKT pathway is a crucial regulator of cell survival, growth, and metabolism. This compound acts as a pan-class I PI3K inhibitor, targeting all class I isoforms (PI3Kα, β, δ, γ) [7] [8]. The diagram below illustrates the signaling cascade and the mechanism of this compound.
| Formulation / Combination | Recommended Dose / MTD | Key Findings & Rationale |
|---|---|---|
| Monotherapy (Capsule) [1] [2] | 600 mg once daily | MTD established in initial Phase I trial (NCT00486135) in patients with advanced solid tumors. |
| Monotherapy (Tablet) [3] | 400 mg once daily (Recommended Phase II dose) | MTD not reached. Dose selected based on pharmacokinetics: 400 mg tablet provided higher plasma exposure (AUC0–24) than 600 mg capsule. |
| + Paclitaxel & Carboplatin [1] | 200 mg once daily (tablet) | MTD defined in combination with standard chemotherapies (paclitaxel up to 175 mg/m², carboplatin AUC 6). |
| + Erlotinib [4] | 400 mg once daily (capsule) + Erlotinib 150 mg | MTD of the combination in patients with advanced solid tumors. |
| + Trastuzumab (± Paclitaxel) [5] | 400 mg once daily | MTD of this compound in combination with trastuzumab or trastuzumab plus paclitaxel in HER2+ metastatic breast cancer. |
The clinical trials for this compound followed standardized Phase I designs to determine safety and MTD.
The following diagram illustrates the workflow for determining the maximum tolerated dose (MTD) in these Phase I trials:
The different MTDs for this compound formulations highlight key principles in oncology drug development.
Formulation Bioavailability: The 400 mg tablet was established as the recommended Phase II dose despite the 600 mg capsule being the MTD. This decision was driven by pharmacokinetic data showing that the 400 mg tablet yielded a higher steady-state plasma exposure (mean AUC~0-24~ of 2,820,000 ng × h/mL) than the 600 mg capsule (mean AUC~0-24~ of 1,930,000 ng × h/mL) [3]. This demonstrates that optimal dosing is based on effective biological exposure, not just the maximum tolerable amount.
Combination Therapy Tolerance: The MTD of this compound is lower when combined with other agents due to overlapping toxicities. For instance, with paclitaxel and carboplatin, the MTD for the tablet was 200 mg once daily [1]. The most common treatment-related AEs for this compound monotherapy (diarrhea, fatigue, hyperglycemia, rash [3] [4]) can be exacerbated by the side effects of chemotherapy (neutropenia, thrombocytopenia [1]) or other targeted agents.
The following diagram illustrates this key pharmacokinetic rationale for selecting the recommended Phase II dose of the tablet formulation:
The following table summarizes the steady-state pharmacokinetic parameters for different formulations and doses of this compound, as established in phase I clinical trials [1] [2].
| Formulation | Dose | Mean AUC₀–₂₄ (ng × h/mL) | Study Population |
|---|---|---|---|
| Tablet | 400 mg once daily | 2,820,000 | Patients with advanced solid tumors (N=22) |
| Capsule | 400 mg once daily | 2,653,000 | Patients with advanced solid tumors (historical data) |
| Capsule | 600 mg once daily | 1,930,000 | Patients with advanced solid tumors (historical data) |
Key findings from these studies indicate:
The steady-state AUC data was generated within the framework of phase I, open-label, single-arm studies. Here is a detailed breakdown of the experimental methodology.
This compound (SAR245408, XL147) is a selective, potent, and reversible oral inhibitor of Class I Phosphoinositide 3-kinases (PI3K) [4]. It inhibits the p110α, δ, and γ isoforms with IC₅₀ values of 39 nM, 36 nM, and 23 nM, respectively, while being less potent against the p110β isoform [4]. The PI3K/AKT/mTOR pathway is a critical signaling cascade frequently dysregulated in human cancers, driving cell survival, growth, and proliferation [5].
The diagram below illustrates the signaling pathway and this compound's mechanism of action.
Pilaralisib (SAR245408) is an orally available, reversible, and highly selective pan-class I phosphoinositide 3-kinase (PI3K) inhibitor [1] [2]. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, survival, and metabolism, and its hyperactivation is a common event in human tumors, promoting tumor cell growth and resistance to therapy [3] [4]. This compound has been investigated in multiple clinical trials for solid tumors and hematologic malignancies [2]. This document provides a structured overview of the pharmacodynamic (PD) biomarkers associated with this compound, based on available clinical data, to guide future research and development.
This compound inhibits all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), preventing the formation of the lipid secondary messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This inhibition disrupts the downstream signaling cascade, including the activation of AKT and mTOR, which is crucial for cell proliferation and survival [3] [5].
Direct target engagement can be inferred from the on-target toxicities observed in clinical trials. The most common treatment-related adverse events include diarrhea, fatigue, hyperglycemia, and decreased appetite [1]. Hyperglycemia, in particular, is a classic on-target effect of PI3K inhibition, as insulin signaling relies heavily on the PI3K-AKT pathway [5].
The following table summarizes the key pharmacodynamic findings from clinical trials of this compound, which combined direct measurements of pathway inhibition with observed biological effects and clinical efficacy.
Table 1: Summary of Pharmacodynamic and Efficacy Findings from this compound Clinical Trials
| Study Description | Key Pharmacodynamic (PD) Findings | Efficacy Outcomes | Citation |
|---|
| Monotherapy (Tablet formulation) in advanced solid tumors (N=22) | • Plasma Exposure: Steady-state exposure was higher with 400 mg tablets vs. 400/600 mg capsules. • Glucose Homeostasis: No significant impact on C-peptide or glucose levels in a limited sample set. | • ORR: 11.1% (2/18 evaluable patients had Partial Response). • DCR: 44.4% (PR + Stable Disease). | [1] | | Combination Therapy with paclitaxel and carboplatin in advanced solid tumors (N=58) | • Pathway Inhibition: Serial tumor biopsies from 2 patients showed 67-76% reduction in pAKT, 64-69% reduction in p4EBP1, and 70-73% reduction in pERK. • Biological Effect: Modest reductions in proliferation and induction of apoptosis. | • ORR: 13.5% (7/52 evaluable patients had PR). • No enhanced antitumor activity compared to chemotherapy alone. | [6] | | Monotherapy in advanced or recurrent endometrial carcinoma | • Evidence of PI3K pathway inhibition was achieved. | • ORR: 6%. • 6-month PFS rate: 12%. | [5] |
Based on the methodologies cited in clinical trials, here are detailed protocols for key pharmacodynamic analyses.
This protocol is adapted from the phase I combination study of this compound with paclitaxel and carboplatin [6].
Hyperglycemia is a clinically relevant, on-target PD biomarker for PI3K inhibitors [1] [5].
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the mechanism of action of this compound, highlighting key nodes that can serve as pharmacodynamic biomarkers.
Diagram 1: PI3K/AKT/mTOR Pathway and this compound Mechanism. This diagram shows how extracellular signals activate PI3K, leading to downstream signaling that promotes tumorigenesis. This compound inhibits the p110 catalytic subunit of PI3K, preventing the activation of key downstream nodes like p-AKT and p-4EBP1, which serve as direct pharmacodynamic biomarkers. Inhibition also leads to observable metabolic effects.
Available data demonstrates that this compound effectively inhibits the PI3K pathway in humans, as evidenced by reduction of phosphorylated AKT and 4E-BP1 in tumor tissue and the occurrence of on-target adverse events like hyperglycemia [1] [6]. However, the modest clinical efficacy observed in trials, both as a single agent and in combination with chemotherapy, suggests that targeting the PI3K pathway alone may be insufficient for robust antitumor activity in unselected populations [6] [5].
Future research should focus on:
Pilaralisib (SAR245408) is an oral, reversible, and highly selective pan-class I phosphoinositide 3-kinase (PI3K) inhibitor [1]. It inhibits all class I PI3K isoforms (PI3Kα, β, δ, γ) [2]. The PI3K pathway is a crucial intracellular signaling axis that regulates cell growth, survival, and metabolism, and is frequently dysregulated in cancer [3] [4].
Clinical trials investigated different formulations of this compound. The table below summarizes the key formulations and established doses [5] [6] [1].
Table 1: this compound Formulations and Recommended Phase II Doses
| Formulation | Recommended Phase II Dose (RP2D) | Key Characteristics & Findings |
|---|---|---|
| Capsule (Polymorph A) | 600 mg once daily | Maximum Tolerated Dose (MTD) established in initial phase I trials [5]. |
| Tablet (Polymorph A) | 400 mg once daily | Provided higher systemic exposure; RP2D based on pharmacokinetic data matching exposure of 600 mg capsule [5]. |
| Tablet (Polymorph E) | 600 mg once daily | A more thermodynamically stable form; exposure was similar to 400 mg Tablet-A and 600 mg Capsule-A [6]. |
This compound was evaluated as a monotherapy and in combination with standard chemotherapy. The overall efficacy in solid tumors was modest.
Table 2: Summary of Efficacy from Key Clinical Trials in Solid Tumors
| Study Population | Regimen | Best Overall Response (RECIST) | Progression-Free Survival (Median) |
|---|
| Advanced Solid Tumors (N=22) [5] | this compound Tablet (100-600 mg QD) | PR: 11.1% (2/18) SD: 33.3% (6/18) PD: 55.6% (10/18) | 1.9 months | | Advanced Solid Tumors (N=58) [7] | this compound + Paclitaxel/Carboplatin | PR: 13.5% (7/52) SD: 48.1% (25/52) | 3.2 months | | Advanced/Recurrent Endometrial Carcinoma (N=67) [1] | this compound (600 mg Capsule or 400 mg Tablet QD) | ORR: 6% (4/67) (2 CRs, 2 PRs) | Not specified |
This protocol outlines the design used to establish the safety and recommended phase II dose of this compound tablets [5].
The Response Evaluation Criteria in Solid Tumors (RECIST) is a standardized system to define tumor response in clinical trials. Below are the core definitions for RECIST 1.0 [8].
Table 3: RECIST 1.0 Response Criteria Definitions
| Response Category | Definition for Target Lesions | Definition for Non-Target Lesions |
|---|---|---|
| Complete Response (CR) | Disappearance of all target lesions. | Disappearance of all non-target lesions and normalization of tumor marker levels. |
| Partial Response (PR) | ≥30% decrease in the sum of the longest diameters (LD) of target lesions, taking baseline sum LD as reference. | Persistence of one or more non-target lesion(s) or maintained elevation of tumor markers. |
| Stable Disease (SD) | Neither sufficient shrinkage to qualify as PR nor sufficient increase to qualify as PD. | |
| Progressive Disease (PD) | ≥20% increase in the sum of the LD of target lesions, taking the smallest sum LD recorded since treatment started, or appearance of new lesions. | Unequivocal progression of existing non-target lesions or appearance of new lesions. |
This protocol describes biomarker analyses performed in clinical trials to assess the pharmacodynamic impact of this compound on its target pathway [5] [7].
The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the mechanism of this compound.
This compound is a reversible ATP-competitive inhibitor that targets the catalytic subunit of class I PI3Ks. It inhibits the conversion of PIP2 to PIP3, thereby preventing the downstream activation of AKT and mTORC1, key drivers of cellular proliferation and survival [1] [4]. This mechanism was the rationale for its investigation in cancers with frequent PI3K pathway activation, such as endometrial carcinoma [1].
Clinical data indicates that this compound monotherapy, while tolerable, demonstrated only modest antitumor activity in advanced solid tumors. Its development in oncology has been discontinued. The compiled protocols for RECIST evaluation and pharmacodynamic analysis remain valuable for the clinical development of other targeted agents, particularly PI3K pathway inhibitors. Future efforts in this field are focused on developing inhibitors with greater selectivity, exploring combination strategies to overcome resistance, and identifying robust biomarkers to select patients most likely to benefit from therapy [4] [9].
This compound (development codes SAR245408 and XL147) is an orally available small molecule that functions as a pan-class I phosphoinositide 3-kinase (PI3K) inhibitor. This targeted therapeutic agent selectively inhibits the activity of PI3Kα, PI3Kβ, PI3Kδ, and VPS34 isoforms, which are frequently hyperactivated in various cancer pathways and viral infection mechanisms. The compound belongs to the chemical class of alpha amino acid amides with a molecular formula of C₂₅H₂₅ClN₆O₄S and an average molecular weight of 541.02 g/mol [1]. This compound exists in multiple polymorphic forms, with polymorph E being a more thermodynamically stable formulation developed for improved pharmaceutical properties [2].
The PI3K/AKT/mTOR signaling pathway represents a crucial intracellular regulatory mechanism that controls cell growth, survival, proliferation, and metabolism. In pathological conditions such as cancer and viral infections, this pathway is frequently hijacked to promote abnormal cell survival and replication. This compound exerts its therapeutic effects by targeting the ATP-binding domain of class I PI3K enzymes, thereby preventing the phosphorylation of phosphatidylinositol bisphosphate (PIP2) to phosphatidylinositol trisphosphate (PIP3). This inhibition disrupts downstream signaling cascades, ultimately leading to reduced cell proliferation, induction of apoptosis, and in the context of viral infections, inhibition of viral replication [3] [4].
The continuous 28-day cycle administration of this compound has been extensively studied in multiple phase I clinical trials for patients with advanced solid tumors or lymphomas. The recommended dosing protocol varies depending on the specific formulation used, with the tablet formulation demonstrating improved pharmacokinetic profiles compared to the earlier capsule formulation.
Table 1: this compound Formulation and Dosing Specifications in Continuous 28-Day Cycles
| Parameter | Capsule Formulation | Tablet Formulation (Polymorph A) | Tablet Formulation (Polymorph E) |
|---|---|---|---|
| Recommended Phase II Dose | 600 mg once daily | 400 mg once daily | 600 mg once daily |
| Maximum Tolerated Dose (MTD) | 600 mg once daily | Not formally established | 600 mg once daily |
| Schedule | Once daily, continuous 28-day cycles | Once daily, continuous 28-day cycles | Once daily, continuous 28-day cycles |
| Key Pharmacokinetic Data | Mean AUC₀–₂₄: 1,930,000 ng·h/mL at 600 mg | Mean AUC₀–₂₄: 2,820,000 ng·h/mL at 400 mg | Similar exposure to 400 mg tablet-A and 600 mg capsule-A |
The recommended phase II dose for the tablet formulation (Polymorph A) was established at 400 mg once daily based on pharmacokinetic data demonstrating that this dose provided superior exposure compared to both the 400 mg and 600 mg capsule formulations. Notably, the mean area under the curve (AUC₀–₂₄) for the 400 mg tablet formulation was 2,820,000 ng·h/mL compared to 2,653,000 ng·h/mL and 1,930,000 ng·h/mL for the 400 mg and 600 mg capsule formulations, respectively [5]. For the more thermodynamically stable tablet formulation (Polymorph E), the recommended phase II dose was established at 600 mg once daily, with dose-limiting toxicities observed at this dose level including Grade 3 maculopapular rash and Grade 3 generalized rash with Grade 4 lipase elevation [2].
This compound has also been investigated in combination regimens with other antineoplastic agents. In a phase I study combining this compound with erlotinib, the maximum tolerated dose was established at This compound 400 mg plus erlotinib 150 mg when administered according to a continuous dosing schedule [6]. Similarly, a phase I/II study in HER2-positive metastatic breast cancer patients who had progressed on prior trastuzumab therapy determined that the MTD of this compound in combination with trastuzumab with or without paclitaxel was 400 mg once daily in both arms [7].
The safety profile of this compound has been characterized across multiple clinical trials, revealing a consistent pattern of primarily on-target adverse events. The most frequently observed treatment-related adverse events are gastrointestinal toxicities, dermatological reactions, and metabolic disturbances, which are consistent with the known class effects of PI3K inhibitors.
Table 2: Treatment-Related Adverse Events of this compound in Continuous Dosing (≥10% Incidence)
| Adverse Event | All Grades Incidence (%) | Grade ≥3 Incidence (%) | Management Recommendations |
|---|---|---|---|
| Diarrhea | 40.9-66.7% | Up to 14.3% | Antidiarrheal medications, dose interruption/reduction |
| Fatigue | 40.9-42.9% | <5% | Energy conservation, schedule management |
| Rash | 33.3-62.9% | Up to 9.5% | Topical corticosteroids, antihistamines |
| Decreased Appetite | 22.7% | <5% | Nutritional support, appetite stimulants |
| Hyperglycemia | 22.7% | <5% | Monitoring blood glucose, antidiabetic medications |
| Nausea | 22% | <5% | Antiemetics, take with food |
| Vomiting | 22% | <5% | Antiemetics, take with food |
| Dry Skin | 22% | <5% | Emollients, moisturizers |
| Peripheral Neuropathy | Not specified | 14.3% | Dose modification, symptomatic management |
The safety profile of this compound tablets was generally characterized as favorable and consistent with the known safety profile of other PI3K inhibitors in clinical development [5]. In the dose-escalation study of this compound polymorph E tablets, the most frequently occurring treatment-related adverse events were decreased appetite (22%), dry skin (22%), nausea (22%), and vomiting (22%) [2]. When combined with other agents such as erlotinib or trastuzumab, the adverse event profile remained manageable with appropriate dose modifications and supportive care measures [6] [7].
Dose-limiting toxicities (DLTs) with this compound have been relatively infrequent in monotherapy studies. In the phase I trial of the tablet formulation (Polymorph A), no dose-limiting toxicities were reported across the dose range of 100-600 mg once daily, and the maximum tolerated dose was not formally established [5]. However, in the study of the more advanced tablet formulation (Polymorph E), two patients in the 600 mg QD cohort experienced DLTs, including one patient with Grade 3 maculopapular rash and one patient with Grade 3 generalized rash combined with Grade 4 lipase elevation [2].
For rash management, which represents one of the most common DLTs, proactive approaches including topical corticosteroids and antihistamines are recommended, with dose modification for severe cases. Hyperglycemia represents another on-target toxicity that requires regular monitoring of fasting blood glucose and hemoglobin A1c levels, with appropriate intervention using oral antidiabetic agents or insulin when necessary. Gastrointestinal toxicities such as diarrhea and nausea are generally manageable with standard supportive care measures, though dose interruptions or reductions may be necessary for persistent symptoms [5] [2].
Recent investigations have revealed that this compound demonstrates significant inhibitory activity against enteroviruses, particularly Enterovirus 71 (EV71), which is a major causative agent of hand, foot, and mouth disease (HFMD). The following protocol outlines the methodology for evaluating the antiviral effects of this compound in vitro:
Plaque Assay Protocol for Antiviral Activity:
To confirm the mechanism of action and evaluate the effect of this compound on PI3K/AKT pathway signaling, the following Western blot protocol can be employed:
Western Blot Analysis Protocol:
Diagram 1: PI3K/AKT Signaling Pathway and Experimental Workflow for this compound Antiviral Assessment. The diagram illustrates this compound's inhibition of Class I PI3K isoforms, disrupting downstream signaling that promotes cell survival and viral replication. The experimental workflow outlines key steps for evaluating this compound's antiviral effects in vitro, from cell plating and infection through data analysis.
This compound demonstrates non-dose-proportional pharmacokinetics across the therapeutic dose range. In comparative studies, the tablet formulation provided higher systemic exposure than the capsule formulation at equivalent doses. Specifically, the mean AUC₀–₂₄ at steady state for the 400 mg tablet formulation was 2,820,000 ng·h/mL compared to 2,653,000 ng·h/mL and 1,930,000 ng·h/mL for the 400 mg and 600 mg capsule formulations, respectively [5]. This enhanced exposure with the tablet formulation supported the recommendation of a lower 400 mg dose for the tablet compared to the 600 mg dose for the capsule formulation in phase II studies.
The pharmacodynamic effects of this compound have been evaluated through assessment of pathway inhibition in both tumor tissue and surrogate tissues. In clinical studies, this compound treatment resulted in moderate inhibition of the PI3K pathway as evidenced by reduced phosphorylation of downstream effectors. However, interestingly, in the phase I study of the tablet formulation, no significant impact was observed on glucose homeostasis parameters including C-peptide or glucose levels in the limited sample set analyzed [5]. Similarly, no substantial effects on these parameters were observed in plasma samples from patients with lymphoma receiving 600 mg this compound capsules [5].
This compound administered in continuous 28-day cycles represents a viable therapeutic approach for targeting the PI3K/AKT pathway in both oncological and virological contexts. The recommended phase II dose of 400 mg once daily for the tablet formulation provides a favorable balance between efficacy and toxicity, with a safety profile characterized primarily by manageable gastrointestinal, dermatological, and metabolic adverse events.
The recent discovery of this compound's antiviral activity against enteroviruses, particularly EV71, expands its potential applications beyond oncology. In animal models, this compound has demonstrated efficacy in reducing EV71-induced mortality by 50-80%, highlighting the therapeutic potential of PI3K inhibition in viral pathogenesis [8] [4]. However, it is important to note that the cellular safety profile of this compound may present limitations for its antiviral applications, with a reported half-maximal inhibitory concentration (CC₅₀) of 14,828 nM [3].
Future research directions should focus on optimizing the therapeutic index of this compound through improved formulation strategies, identification of predictive biomarkers for patient selection, and exploration of rational combination therapies that can enhance efficacy while minimizing overlapping toxicities. Additionally, further investigation into the mechanistic basis for its antiviral effects may reveal novel applications for PI3K inhibitors in infectious diseases.
Q1: What is the mechanistic basis for hyperglycemia and diarrhea induced by PI3K inhibitors like Pilaralisib?
These adverse events are primarily "on-target" effects, meaning they result directly from the inhibition of the PI3K pathway, which plays a crucial role in both metabolic regulation and immune homeostasis [1] [2] [3].
The diagram below illustrates the core signaling pathway involved and the points of intervention for these side effects.
Q2: What are the key characteristics and timelines for these adverse events?
Understanding the typical onset and progression is critical for timely intervention. The table below summarizes these characteristics.
| Adverse Event | Typical Time to Onset | Key Clinical Characteristics |
|---|---|---|
| Hyperglycemia | Early (Median: ~15 days) [7]. | Often asymptomatic; detected via blood glucose monitoring. Can be severe (Grade ≥3) and lead to ketoacidosis [2] [8]. |
| Diarrhea / Colitis | Bimodal: Early onset (days, often self-limiting) and Late onset (>8 weeks, immune-mediated) [4] [9]. | Late-onset diarrhea is typically inflammatory, persists upon drug continuation, and may require steroids [4] [5]. |
Q3: How should hyperglycemia be monitored and managed in a pre-clinical or clinical setting?
A proactive, multi-step approach is recommended. The following table outlines a standard management protocol.
| Intervention Stage | Monitoring & Management Actions |
|---|---|
| Baseline Risk Assessment | Check fasting plasma glucose (FPG) and HbA1c. High-risk factors: pre-diabetes, diabetes, obesity (BMI ≥30), age ≥75 years [1] [2]. |
| Prevention & Prophylaxis | Consider prophylactic metformin for high-risk patients (evidence emerging) [1] [8]. Provide counseling on a low-carbohydrate diet (~30-40% of daily calories) [2] [8]. |
| Active Monitoring | Monitor fasting blood glucose (FBG) at least weekly upon treatment initiation (twice-weekly for intermediate-risk, daily for high-risk). Check HbA1c every 3 months [1] [8]. |
| Pharmacologic Management | First-line: Metformin [1] [2] [8]. Second/Third-line: SGLT2 inhibitors (e.g., empagliflozin) or Thiazolidinediones (e.g., pioglitazone) [1] [2]. Caution with Insulin: Exogenous insulin may reactivate the PI3K pathway in tumor cells, potentially diminishing antitumor efficacy [3] [8]. | | Dose Modification | For FBG >250 mg/dL (>13.9 mmol/L), interrupt PI3Ki and initiate/intensify antihyperglycemic therapy. Resume PI3Ki at a reduced dose only after hyperglycemia is controlled [8]. |
Q4: What are the established protocols for managing PI3Ki-induced diarrhea and colitis?
Management depends on the timing, severity, and etiology.
| Intervention Stage | Monitoring & Management Actions |
|---|---|
| Diagnosis & Exclusion | First, rule out infectious causes (e.g., C. difficile, CMV) via stool culture/PCR and blood tests [4] [5]. For late-onset diarrhea, endoscopic confirmation with biopsy showing neutrophilic infiltration and crypt apoptosis is indicative of drug-induced colitis [4] [6]. |
| Symptom Grading | Grade diarrhea/colitis using Common Terminology Criteria for Adverse Events (CTCAE) [4] [6]. |
| Mild to Moderate Diarrhea | Manage with antidiarrheal agents (e.g., loperamide) and ensure adequate hydration. For late-onset, inflammatory symptoms, drug interruption may be necessary [4] [9]. |
| Severe / Immune-Mediated Colitis | First-line treatment: Systemic corticosteroids (e.g., prednisone 1-2 mg/kg/day) [4] [5] [6]. In cases of steroid-refractory colitis, consider infliximab [5]. Permanently discontinue the PI3Ki in cases of life-threatening colitis (e.g., intestinal perforation) [6]. |
The table below summarizes the key DLTs observed in clinical trials and the established Maximum Tolerated Doses (MTD) [1] [2] [3].
| Trial Population | This compound Formulation | Primary DLTs | Established MTD |
|---|---|---|---|
| HER2+ metastatic breast cancer (with Trastuzumab ± Paclitaxel) [1] | Not Specified | Rash, Neutropenia [1] | 400 mg once daily [1] |
| Advanced solid tumors (Monotherapy) [2] | Tablet | No DLTs reported in this study [2] | 400 mg once daily (Recommended Phase II dose) [2] |
| Advanced solid tumors (with Paclitaxel & Carboplatin) [3] | Tablet | Rash [3] | 200 mg once daily [3] |
While detailed management guidelines specific to this compound are limited in the available search results, the following strategies can be inferred from general clinical practice and data from other PI3K inhibitors.
| Adverse Event | Management Strategy |
|---|
| Rash | • Prophylaxis: Use of preventive anti-rash medication has been shown to significantly reduce the incidence and severity of rash associated with PI3K inhibitors [4]. • Dose Modification: Rash was a common reason for dose interruption or reduction. Protocols should include clear guidelines for temporary interruption and dose reduction upon occurrence of specific grade rash [1] [4]. | | Neutropenia [1] | • Monitoring: Regular monitoring of complete blood counts. • Supportive Care: Use of granulocyte colony-stimulating factors (G-CSF) may be employed per standard guidelines. • Dose Modification: Dose delay or reduction may be required for severe neutropenia. | | Diarrhea [1] [2] | • Supportive Care: Standard antidiarrheal medications (e.g., loperamide). • Hydration: Ensure adequate fluid intake to prevent dehydration. • Dose Modification: For severe or persistent diarrhea, dose interruption and reduction should be considered. | | Hyperglycemia [2] [4] | • Monitoring: Monitor fasting blood glucose and HbA1c at baseline and regularly during treatment. • Medical Management: Initiation of antihyperglycemic agents, most commonly metformin (alone or in combination), is frequently required [4]. |
The following diagram illustrates the mechanism of this compound and the downstream effects of pathway inhibition, which are linked to both its efficacy and common adverse events like hyperglycemia.
Q1: What are the primary mechanisms of resistance to PI3Kα inhibitors like Alpelisib? Resistance often arises from adaptive feedback reactivation of the pathway or parallel survival signals [1]. Key mechanisms include:
Q2: What are the recommended strategies to overcome or prevent this resistance? The most promising approach is the use of rational combination therapies [1] [3].
Q3: Are there specific combinations showing synergy in recent preclinical models? Yes, recent high-throughput screens in complex tumor spheroid models have identified several synergistic combinations [3]. The table below summarizes key findings.
| PI3K Inhibitor | Combination Agent (Target) | Observed Synergistic Effect |
|---|---|---|
| Alpelisib (PI3Kα) | Selumetinib (MEK) | Additive/Synergistic anti-proliferative activity [3] |
| Inavolisib (PI3Kα) | Ravoxertinib (ERK1/2) | Additive/Synergistic anti-proliferative activity [3] |
| Copanlisib (Pan-PI3K) | Tovorafenib (RAF) | Additive/Synergistic anti-proliferative activity [3] |
| Alpelisib / Inavolisib | Ipatasertib (AKT) | Vertical inhibition of PI3K/AKT/mTOR pathway [3] |
| Alpelisib / Inavolisib | Sapanisertib (mTORC1/2) | Vertical inhibition of PI3K/AKT/mTOR pathway [3] |
This protocol is adapted from a 2025 study that used multi-cell type tumor spheroids to screen for effective combinations [3].
Objective: To evaluate the synergistic effects of a PI3K inhibitor (e.g., Alpelisib) in combination with a MEK inhibitor (e.g., Selumetinib) on cell viability.
Materials:
Method:
The diagram below illustrates the core PI3K signaling pathway and the primary documented mechanisms that lead to therapy resistance.
This compound (SAR245408) is an oral, pan-class I phosphoinositide 3-kinase (PI3K) inhibitor that has been investigated in various formulations and combinations for advanced solid tumors or lymphoma [1]. The following table summarizes key clinical trial findings:
| Trial Focus / Formulation | Recommended Phase II Dose | Most Common Treatment-Related Adverse Events (TRAEs) | Key Efficacy Findings |
|---|---|---|---|
| Monotherapy (Tablet Formulation) [2] | 400 mg once daily | Diarrhea (40.9%), Fatigue (40.9%), Decreased appetite (22.7%), Hyperglycemia (22.7%) | 2 of 18 evaluable patients had a partial response (PR) |
| Monotherapy (Tablet Polymorph E) [3] | 600 mg once daily | Decreased appetite (22%), Dry skin (22%), Nausea (22%), Vomiting (22%) | 5 of 18 patients had stable disease as best response |
| Combination with Paclitaxel & Carboplatin [4] | 200 mg once daily (tablets) | Neutropenia (67.2%), Thrombocytopenia (67.2%), Anemia (44.8%) | 7 of 52 evaluable patients had a partial response (13.5%) |
| Combination with Erlotinib [5] | 400 mg once daily (capsules) + Erlotinib 150 mg | Rash (62.9%), Diarrhea (42.9%), Fatigue (40.0%) | 1 of 27 evaluable patients had a partial response (3.7%) |
Here are the most frequently reported TRAEs and their management strategies based on clinical trial data.
| Adverse Event | Clinical Presentation & Monitoring | Proposed Management Strategies |
|---|
| Gastrointestinal (Diarrhea, Nausea, Vomiting) [2] [3] | - Onset, frequency, and severity of symptoms.
The adverse event profile of this compound is largely related to its mechanism of action. As a pan-class I PI3K inhibitor, it targets key signaling pathways in normal and tumor cells.
This diagram illustrates how this compound's inhibition of the PI3K pathway (blocking PIP2 to PIP3 conversion) leads to both antitumor effects and mechanism-based toxicities in normal tissues [6] [7].
The table below summarizes the primary compensatory mechanisms that cause PI3K pathway reactivation, which are relevant to understanding resistance to inhibitors like Pilaralisib.
| Mechanism Category | Specific Example | Description & Consequence |
|---|---|---|
| Genetic Alterations | PIK3CA mutations [1], PTEN loss [1] [2] | Constitutive pathway activation; limits inhibitor efficacy. |
| Feedback Loop Activation | IRS-1 upregulation [2] | FOXO-driven RTK rebound; re-activates PI3K signaling. |
| Compensatory Pathway Activation | MAPK/ERK [2], STAT3/5 [3] | Bypasses PI3K blockade; promotes survival/proliferation. |
| Isoform Switching | Upregulation of non-targeted p110 isoforms [3] | Compensates for inhibited p110 subunit; restores pathway activity. |
For a technical support context, here are detailed protocols for key experiments to diagnose and troubleshoot resistance mechanisms.
This experiment tests if long-term this compound treatment leads to reactivation of the PI3K pathway or activation of parallel survival pathways.
This protocol determines if this compound resistance involves upregulated expression of non-targeted PI3K catalytic subunits.
The table below consolidates available data on this compound and suggests rational combination therapies based on general PI3K resistance mechanisms.
| Aspect | Available Data & Rationale |
|---|---|
| Known Targets | PI3Kα, PI3Kβ, PI3Kδ, VPS34 [4] [5]. |
| Rational Combinations | MEK Inhibitors [2] [3]: Prevents MAPK pathway compensation. ERBB/IGF-1R Inhibitors [3]: Blocks RTK-driven feedback reactivation. Venetoclax (BCL-2 inhibitor) [3]: Synergistically induces apoptosis. | | Quantitative Profiling | One kinome scan study showed this compound (1 µM) inhibited 64 of 468 kinases by >90%, indicating high selectivity [3]. |
The diagram below outlines a logical workflow for characterizing this compound resistance, integrating the experiments described above.
I hope this technical guide provides a robust starting point for your research. The experimental frameworks suggested are based on established methods for studying kinase inhibitor resistance and can be directly applied to this compound.
A: The core problem is its low cellular safety profile. While this compound shows promising efficacy (e.g., reducing EV71-induced mortality by 50-80% in animal models), its high half-maximal inhibitory concentration (CC50 = 14,828 nM) indicates significant cellular toxicity at effective doses [1] [2]. In clinical trials for cancer, dose-limiting toxicities like severe rash and elevated lipase were observed, further highlighting the narrow window [3].
A: Clinical trials have directly compared different formulations of this compound. A more thermodynamically stable polymorph (Polymorph E) in a tablet formulation was developed and tested. This formulation improved the drug's pharmacokinetic profile, allowing for a lower recommended Phase II dose (400 mg once daily for tablets) compared to the earlier capsule formulation (600 mg once daily), while achieving similar or better drug exposure [3] [4].
The table below summarizes the key quantitative findings from these clinical studies.
| Formulation | Recommended Phase II Dose | Key Pharmacokinetic (PK) Finding | Key Safety Finding |
|---|---|---|---|
| Capsule (Polymorph A) | 600 mg QD [4] | Reference PK profile [4] | Established safety profile [3] |
| Tablet (Polymorph E) | 400 mg QD [3] [4] | Higher steady-state exposure at 400 mg than 400/600 mg capsules [4] | Favorable safety profile; DLTs (Grade 3/4 rash, lipase increase) at 600 mg QD [3] |
A: Yes, two prominent strategies are being explored in the broader field of PI3K inhibition, which can inform research on this compound.
The diagram below illustrates the logical decision-making process for these strategies.
A: For research on this compound's efficacy against viruses like EV71, a plaque assay is a standard method to quantify the reduction in infectious viral particles after treatment [1].
Detailed Protocol: Plaque Assay for Antiviral Activity Assessment
The workflow for this protocol is visualized below.
| Inhibitor Name | Primary Selectivity | Key Indications (Approved or in Trials) | Notable Efficacy Findings | Key Safety Concerns |
|---|---|---|---|---|
| Pilaralisib (XL147) | Pan-PI3K (α, β, δ, γ) | Enterovirus replication, solid tumors [1] [2] | Reduced EV71-induced mortality by 50-80% in animal models; low cellular safety profile (CC50: ~14,828 nM) [1]. | Suboptimal cellular safety profile [1]. |
| Alpelisib | PI3Kα selective | Approved: PIK3CA-mutated, HR+/HER2- breast cancer [2]. | Superior 6-month PFS in PIK3CA-mutated breast cancer; ranks high in efficacy analyses [3] [4]. | Hyperglycemia, rash, diarrhea [5]. |
| Copanlisib | Pan-PI3K (α/δ > β/γ) | Approved: Follicular lymphoma [6]. | Activity in hematologic malignancies and solid tumors; lower incidence of severe toxicity due to IV dosing [7] [6]. | Hyperglycemia, hypertension, fatigue [6]. |
| Idelalisib | PI3Kδ selective | Approved: CLL, SLL, Follicular Lymphoma [6]. | Effective in hematologic cancers like CLL; high ORR in relapsed/refractory iNHL [6] [3]. | Boxed warnings for hepatotoxicity, severe diarrhea, colitis, pneumonitis, infections [6]. |
| Buparlisib (BKM120) | Pan-PI3K | Solid tumors (e.g., breast cancer) - clinical development hampered [2]. | Showed favorable ORR in meta-analysis but development halted in solid tumors due to toxicity [4] [2]. | Poor tolerance, mood disturbances, elevated liver enzymes, on-target toxicities [2]. |
| Inavolisib (GDC-0077) | PI3Kα selective (mutant-degrading) | Breast cancer (in clinical trials) [7] [5]. | Improved overall survival in PIK3CA-mutated breast cancer; manages feedback mechanisms [7] [5]. | Hyperglycemia, stomatitis, diarrhea; side effects led to some study discontinuations [5]. |
| Capivasertib | AKT inhibitor | Approved: PIK3CA/AKT1/PTEN-altered HR+/HER2- breast cancer [3] [8]. | Effective and safe for solid cancers like breast cancer in network meta-analysis [3]. | Generally a more manageable safety profile compared to some PI3K inhibitors [3]. |
For a researcher, the context of the experimental data is crucial. Here is a summary of the key methodologies and findings related to this compound and the broader inhibitor landscape.
This compound's Antiviral Protocol: The primary efficacy data for this compound comes from a study on Enterovirus 71 (EV71) [1].
Efficacy Comparisons in Breast Cancer: A systematic review and network meta-analysis directly compared several PI3K inhibitors for breast cancer, though this compound was not included in this analysis [4].
The field is moving towards agents with greater selectivity to improve therapeutic windows. This compound is not prominent in the current developmental pipeline for solid tumors, which is now dominated by mutant-selective and dual-targeting inhibitors [8] [2].
For researchers comparing these agents, the decision tree below outlines the key strategic considerations based on current evidence.
The following table summarizes the results from key clinical trials, which generally showed that while these drugs have acceptable safety profiles, their efficacy as monotherapies or in combination with other agents has been limited.
| Aspect | Pilaralisib Findings | Voxtalisib Findings |
|---|---|---|
| Breast Cancer (with Letrozole) | 6-month PFS: 17% (Phase II) [1] | 6-month PFS: 8% (Phase II) [1] |
| Solid Tumors (with Chemotherapy) | No enhanced antitumor activity when combined with paclitaxel/carboplatin [2] | - |
| Endometrial Cancer (Monotherapy) | Objective Response Rate (ORR): 6% [3] | - |
| Glioma (with Temozolomide) | - | Demonstrated a favorable safety profile; best response was stable disease in most patients [4] |
| Common Grade ≥3 Adverse Events | Increased liver enzymes (AST/ALT), rash [1] [2] | Increased liver enzymes (ALT), rash, lymphopenia, thrombocytopenia [1] [4] |
The most critical difference lies in their targets within the PI3K/AKT/mTOR signaling pathway, a network frequently dysregulated in cancer that controls cell growth, survival, and metabolism [5].
Diagram: PI3K/AKT/mTOR Signaling Pathway Inhibition. This compound selectively inhibits the PI3K complex, while Voxtalisib has a broader mechanism, targeting both PI3K and the mTORC1 complex downstream [6] [7].
The data in the comparison tables are derived from standardized clinical trial designs. Here are the methodologies used in the cited studies to help you evaluate the evidence.
Phase I/II Dose-Escalation Design (for combinations) [1] [2] [4]:
Efficacy Assessment in Phase II Monotherapy [3]:
Pharmacodynamic Evaluation [2] [4]:
Based on the clinical data, here are the key takeaways for your work:
| Cancer Type | Trial Phase / Description | Response Rate | Other Efficacy Measures |
|---|
| Various Advanced Solid Tumors [1] | Phase I Monotherapy (Tablet) | PR: 11.1% (2 of 18 evaluable patients) | SD: 33.3% (6 patients) Median PFS: 1.9 months | | Various Advanced Solid Tumors (incl. Endometrial, Lung, Breast) [2] | Phase I Combination with Paclitaxel/Carboplatin | PR: 13.5% (7 of 52 evaluable patients) | SD: 48.1% Median PFS: 3.2 months | | Advanced or Recurrent Endometrial Carcinoma [3] | Phase II Monotherapy | ORR: 6% | PFS at 6 months: 12% | | HER2+ Metastatic Breast Cancer [3] | Phase I/II Combination with Trastuzumab ± Paclitaxel | PR: 20% (4 of 20 evaluable patients in paclitaxel combo arm) | Information from combination arm |
The safety profile of pilaralisib is consistent with the known class effects of PI3K inhibitors. The table below details common treatment-related adverse events (AEs).
| Adverse Event | Frequency in Monotherapy (%) [1] | Frequency in Combination Therapy (%) [2] |
|---|---|---|
| Diarrhea | 40.9 | 36.2 |
| Fatigue | 40.9 | 29.3 |
| Decreased Appetite | 22.7 | 12.1 |
| Hyperglycemia | 22.7 | 15.5 |
| Rash | 13.6 | 12.1 |
| Nausea | 13.6 | 44.8 |
| Neutropenia | Not a prominent AE in monotherapy | 67.2 (primarily from chemo) |
| Thrombocytopenia | Not a prominent AE in monotherapy | 67.2 (primarily from chemo) |
To help interpret the data, here are the methodologies from the core clinical trials cited:
The following diagram illustrates the mechanism of this compound and the pathway it targets.
The table below summarizes the key efficacy data for pilaralisib and other PI3K inhibitors from clinical trials, particularly in populations with PIK3CA mutations.
| Drug Name | PI3K Target | Tumor Type (Trial Phase) | Objective Response Rate (ORR) in PIK3CA-mutated patients | Key Efficacy Findings |
|---|---|---|---|---|
| This compound | Pan-PI3K (α, β, γ, δ) [1] | Advanced/Recurrent Endometrial Carcinoma (Phase II) [2] | 6.0% (2 Partial Responses out of 67 patients) [2] | 11.9% of patients had progression-free survival (PFS) >6 months [2] |
| Advanced Solid Tumors (Phase I) [3] | 11.1% (2 Partial Responses out of 18 evaluable patients) [3] | 33.3% of patients achieved stable disease [3] | ||
| Alpelisib | PI3Kα-specific [4] | HR+/HER2- Advanced Breast Cancer (Phase III SOLAR-1) [5] [6] | Significant PFS improvement vs. placebo + fulvestrant [5] | Ranked first for 6-month PFS in network meta-analysis [5] |
| Buparlisib | Pan-PI3K (α, β, γ, δ) [1] | HR+/HER2- Advanced Breast Cancer (Phase III BELLE-2) [5] | Significant PFS improvement vs. placebo + fulvestrant [5] | Showed the most favorable Objective Response Rate in meta-analysis [5] |
For researchers seeking to replicate or analyze these findings, here is a summary of the core experimental methodologies from the key this compound trials:
To better understand the therapeutic target of these inhibitors, the following diagram illustrates the core PI3K/AKT/mTOR signaling pathway.
This diagram shows how growth factors activate the PI3K pathway, leading to cell proliferation and survival. This compound acts at the core of this cascade by inhibiting the activated PI3K complex, thereby preventing the downstream signals that drive tumor growth [8] [6] [7]. The tumor suppressor PTEN normally acts as a brake on this pathway, and its loss is a common oncogenic event [6] [9].
The table below summarizes the core information available for this compound from the search results.
| Attribute | Description |
|---|---|
| Other Names / Codes | SAR-245408, XL-147, XL147 [1] |
| Mechanism of Action | Orally available, selective pan-class I PI3K (Phosphoinositide 3-kinase) inhibitor [1]. |
| Developmental Status | Investigational; clinical trials have been completed for several cancers [1]. |
| Key Preclinical Findings | Slowed tumor growth/shrinkage in breast, lung, ovarian, prostate cancer, and glioma models. Shown to enhance effects of chemo and EGFR inhibitors [1]. |
| Key Clinical Findings | In a Phase II trial for advanced endometrial carcinoma, monotherapy showed minimal antitumor activity (Objective Response Rate of 6%) [2]. |
This compound is a pan-PI3K inhibitor, meaning it targets all class I PI3K isoforms (α, β, γ, δ) [3] [2]. The PI3K/AKT/mTOR pathway is a critical signaling cascade frequently hyperactivated in cancers, regulating cell growth, survival, and metabolism [3] [4].
The following diagram illustrates the signaling pathway and this compound's point of inhibition.
A Phase II study in advanced or recurrent endometrial carcinoma provided the most concrete clinical efficacy data, but the results were disappointing [2].
The limited efficacy observed in this trial reflects a common challenge with broad-spectrum pan-PI3K inhibitors, which can cause significant on-target toxicity and may be less effective than inhibitors targeting specific PI3K isoforms or combinations thereof [3] [5].
The table below summarizes the key findings from clinical studies, primarily based on a phase I/II study that directly compared Pilaralisib and Voxtalisib [1].
| Inhibitor | Target | Clinical Evidence | Impact on Glucose Homeostasis |
|---|---|---|---|
| This compound (SAR245408) | Pan-class I PI3K | Phase I/II clinical trial | Greater pharmacodynamic impact than Voxtalisib, as measured by effects on glucose homeostasis [1]. |
| Voxtalisib (SAR245409) | PI3K & mTOR | Phase I/II clinical trial (direct comparison) | Demonstrated a lesser impact on glucose homeostasis compared to this compound [1]. |
| Alpelisib (BYL719) | PI3Kα (isoform-specific) | Case report & Approved drug | Induces hyperglycemia; a common class effect. Specific comparison to this compound not available in search results [2]. |
| Buparlisib (BKM120) | Pan-class I PI3K | Phase II studies | Listed in trials; specific glucose data not detailed in available excerpts [3]. |
| Copanlisib | Pan-class I PI3K (α/δ) | Preclinical & multiple trials | Associated with hyperglycemia as a side effect; specific comparison to this compound not available [4]. |
The disruption of glucose homeostasis is a known on-target effect of PI3K inhibitors. The pathway diagram below illustrates how inhibiting the PI3K/AKT pathway in normal tissues leads to hyperglycemia.
The mechanism involves two main processes [5] [2]:
The primary source for the comparative data between this compound and Voxtalisib is a phase I/II dose-escalation study (NCT01013324) in patients with hormone-receptor-positive, HER2-negative metastatic breast cancer [1].
The finding that this compound has a stronger effect on glucose than Voxtalisib is significant, suggesting that even within the same drug development program, different inhibitor profiles lead to varying metabolic toxicity.
| Drug Name | PI3K Target | Trial Context / Cancer Type | Overall Response Rate (ORR) | Progression-Free Survival (PFS) | Key Supporting Findings |
|---|---|---|---|---|---|
| Pilaralisib | Pan-class I (α, β, δ, γ) [1] | Advanced Solid Tumors (Phase I monotherapy) [1] | 11.1% (2/18 patients with Partial Response) [1] | Median: 1.9 months [1] | Modest single-agent activity [2] |
| This compound | Pan-class I (α, β, δ, γ) [2] | + Paclitaxel & Carboplatin in Solid Tumors (Phase I combo) [2] | 13.5% (7/52 patients with Partial Response) [2] | Median: 3.2 months [2] | Did not enhance chemo activity [2] |
| Alpelisib | α-isoform specific [3] [4] | + Fulvestrant in PIK3CA-mutated, HR+/HER2- Breast Cancer [3] | Not precisely listed in ORR table; significant PFS benefit vs fulvestrant (HR: 0.65; 95% CI: 0.50-0.85) [4] | - | Ranked first in 6m-PFS (SUCRA score: 0.95); significantly different from control (OR: 2.33) [3] |
| Buparlisib | Pan-class I (α, β, δ, γ) [3] | + Fulvestrant in PIK3CA-mutated, HR+/HER2- Breast Cancer [3] | Ranked first in ORR (SUCRA score: 0.94); significantly different from control (OR: 2.80) [3] | - | - |
| Pictilisib | Pan-class I (α, β, δ, γ) [3] | + Fulvestrant in PIK3CA-mutated, HR+/HER2- Breast Cancer [3] | Ranked third in ORR (SUCRA score: 0.45) [3] | - | - |
| Taselisib | β, γ, δ-isoform specific [3] | + Fulvestrant in PIK3CA-mutated, HR+/HER2- Breast Cancer [3] | Ranked fourth in ORR (SUCRA score: 0.17) [3] | - | - |
The data in the comparison table comes from well-defined clinical trial protocols. Here are the key methodological details for the major studies cited.
1. Phase I Trial of this compound Monotherapy [1]
2. Network Meta-Analysis of PI3K Inhibitors in Breast Cancer [3]
The following diagram illustrates the PI3K/AKT/mTOR pathway, which is hyperactivated in many cancers and is the target of drugs like this compound and alpelisib.
The activity of this pathway is tightly regulated. PTEN, a key tumor suppressor, counteracts PI3K function by dephosphorylating PIP3 back to PIP2 [4] [5]. Loss of PTEN function, which is common in cancers, leads to constitutive pathway activation [5] [6]. This pathway is frequently dysregulated in many cancers through mechanisms including PIK3CA mutations (encoding p110α) and PTEN loss [4] [7].